molecular formula C18H25NO5 B1653928 2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid CAS No. 2055119-14-5

2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid

Cat. No. B1653928
CAS RN: 2055119-14-5
M. Wt: 335.4
InChI Key: GOMGEQONCASBPA-UHFFFAOYSA-N
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Description

2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic amino acid derivative that has a BOC (tert-butyloxycarbonyl) protecting group at the nitrogen atom and a benzyl group at the carbon atom. This compound has shown promising results in scientific research, and its synthesis method and mechanism of action have been extensively studied.

Scientific Research Applications

2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various peptides and peptidomimetics. This compound has also been used as a chiral auxiliary in asymmetric synthesis reactions. Furthermore, it has shown promising results in drug discovery and development, particularly in the field of cancer treatment.

Mechanism of Action

The mechanism of action of 2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and peptidases. This compound has also been shown to modulate the immune response, leading to potential applications in immunotherapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid in lab experiments include its high purity, stability, and ease of handling. However, the limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research and development of 2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid. These include the optimization of its synthesis method to reduce costs and increase yields, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanism of action and physiological effects. Furthermore, the development of new derivatives and analogs of this compound could lead to the discovery of novel therapeutic agents.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylmethoxyethyl)azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-11-9-18(19,15(20)21)10-12-23-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMGEQONCASBPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1(CCOCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123871
Record name 1,2-Azetidinedicarboxylic acid, 2-[2-(phenylmethoxy)ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid

CAS RN

2055119-14-5
Record name 1,2-Azetidinedicarboxylic acid, 2-[2-(phenylmethoxy)ethyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055119-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Azetidinedicarboxylic acid, 2-[2-(phenylmethoxy)ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid
Reactant of Route 2
2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid
Reactant of Route 3
2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid
Reactant of Route 4
2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid
Reactant of Route 5
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2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid
Reactant of Route 6
2-(2-Benzyloxyethyl)-1-BOC-azetidine-2-carboxylic acid

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